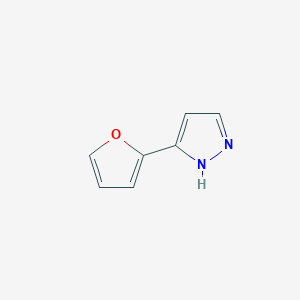
1-(Difluoromethoxy)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-4-(trifluoromethyl)benzene, commonly known as DFMTB, is a chemical compound with the molecular formula C8H4F5O. It is a colorless liquid that is widely used in scientific research due to its unique properties. DFMTB is a fluorinated benzene derivative that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism Of Action
The mechanism of action of DFMTB is not fully understood, but it is thought to act through multiple pathways. In cancer cells, DFMTB has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In imaging applications, DFMTB acts as a fluorescent probe due to its ability to absorb and emit light in the visible range.
Biochemical And Physiological Effects
DFMTB has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, DFMTB induces the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death. DFMTB has also been shown to inhibit the migration and invasion of cancer cells. In imaging applications, DFMTB has been shown to have excellent photostability and low toxicity.
Advantages And Limitations For Lab Experiments
DFMTB has several advantages for use in laboratory experiments. It is easy to synthesize, has good yields, and is readily available. DFMTB also has unique optical and chemical properties that make it useful in various applications. However, DFMTB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of DFMTB. In medicinal chemistry, DFMTB could be further investigated for its potential use as an anti-cancer drug. In imaging applications, DFMTB could be modified to improve its optical properties and increase its specificity for certain cell types. DFMTB could also be used as a building block for the synthesis of new materials with unique properties. Overall, DFMTB is a promising compound with significant potential for various scientific applications.
Synthesis Methods
DFMTB can be synthesized through several methods, including the reaction of 4-(trifluoromethyl)phenol with difluoromethyl ether in the presence of a catalyst. Another method involves the reaction of 4-(trifluoromethyl)phenol with difluoromethyl sulfide in the presence of a base. Both methods yield high purity DFMTB with good yields.
Scientific Research Applications
DFMTB has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, DFMTB has been shown to possess potent anti-cancer activity against several cancer cell lines, including breast, lung, and prostate cancer. DFMTB has also been investigated for its potential use as a fluorescent probe for imaging applications due to its unique optical properties.
properties
IUPAC Name |
1-(difluoromethoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10)14-6-3-1-5(2-4-6)8(11,12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJMJSMVLPNFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453032 |
Source


|
| Record name | 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | |
CAS RN |
156570-16-0 |
Source


|
| Record name | 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)





![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)